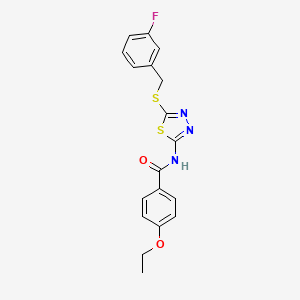

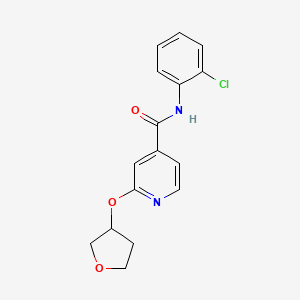

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Design

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives have been explored for their potential in organic synthesis and drug design. These compounds have shown significant activity against bacterial, fungal, and mycobacterium strains, making them of interest in the development of new antimicrobial agents (Patel et al., 2014). Additionally, derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing excellent results without neurotoxicity, which could inform future anticonvulsant drug development (Hasan et al., 2011).

Supramolecular Chemistry

This compound plays a role in supramolecular chemistry, where it has been used as a ligand to construct coordination polymers and frameworks. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies. For example, isonicotinamide, a related compound, has been effectively utilized as a supramolecular reagent to direct the assembly of dinuclear and mononuclear copper(II) carboxylates into infinite 1-D motifs, showcasing the versatile role of these compounds in constructing inorganic–organic hybrid materials with predefined structural motifs (Aakeröy et al., 2003).

Material Science

In material science, the structural properties and hydrogen bonding patterns of this compound derivatives have been studied to understand their assembly into solid-state structures. These studies contribute to the design of materials with specific properties, such as porosity or reactivity, by exploiting the directional nature of hydrogen bonding and other non-covalent interactions to control the assembly of molecules into desired architectures (Zhang et al., 2021).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLADFNGVZWZIFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}cyclobutan-1-ol](/img/structure/B2377449.png)

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)

![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)